
3,3-Dichloro-2-oxoindoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-2-oxoindoline-5-sulfonamide is a chemical compound with the molecular formula C8H6Cl2N2O3S and a molecular weight of 281.12 g/mol It is a derivative of indoline, featuring both chloro and sulfonamide functional groups
Preparation Methods
The synthesis of 3,3-Dichloro-2-oxoindoline-5-sulfonamide typically involves the reaction of indoline derivatives with chlorinating agents and sulfonamide sources. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3,3-Dichloro-2-oxoindoline-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxindole derivatives.
Reduction: Reduction reactions can modify the sulfonamide group, potentially leading to the formation of amine derivatives.
Substitution: The chloro groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Dichloro-2-oxoindoline-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or pathways.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-2-oxoindoline-5-sulfonamide involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of Bruton’s tyrosine kinase (BTK), a key enzyme involved in B-cell development and signaling . By inhibiting BTK, the compound can potentially modulate immune responses and has shown promise in the treatment of certain cancers and autoimmune diseases.
Comparison with Similar Compounds
3,3-Dichloro-2-oxoindoline-5-sulfonamide can be compared with other indoline derivatives, such as:
3,3-Dichloro-2-oxoindoline-5-sulfonyl chloride: This compound is similar but features a sulfonyl chloride group instead of a sulfonamide group.
2-Oxoindoline-5-sulfonamide: Lacks the chloro substituents, which can affect its reactivity and biological activity.
3,3-Dichloro-2-oxoindoline: Does not have the sulfonamide group, making it less versatile in certain chemical reactions.
The unique combination of chloro and sulfonamide groups in this compound makes it particularly valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H6Cl2N2O3S |
|---|---|
Molecular Weight |
281.12 g/mol |
IUPAC Name |
3,3-dichloro-2-oxo-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C8H6Cl2N2O3S/c9-8(10)5-3-4(16(11,14)15)1-2-6(5)12-7(8)13/h1-3H,(H,12,13)(H2,11,14,15) |
InChI Key |
DKQYKNWGJVVYFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)C(C(=O)N2)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


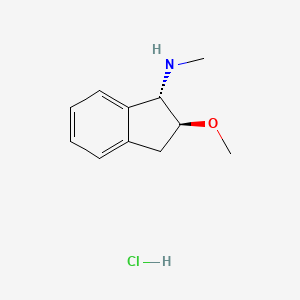
![4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid](/img/structure/B13515290.png)

amine](/img/structure/B13515310.png)
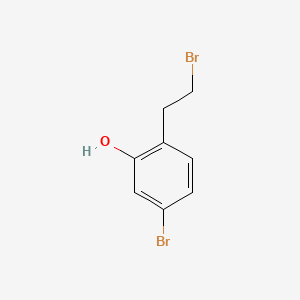
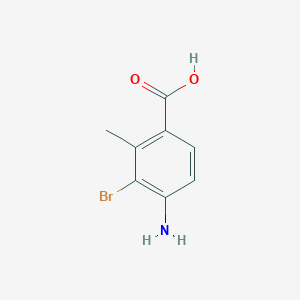

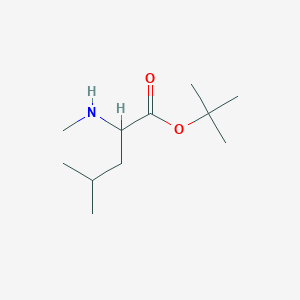
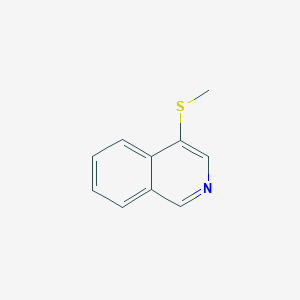
![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one](/img/structure/B13515350.png)
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13515356.png)
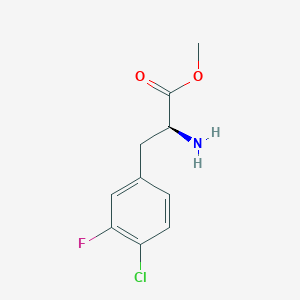
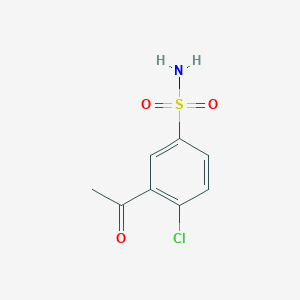
![2,7-Diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B13515374.png)
